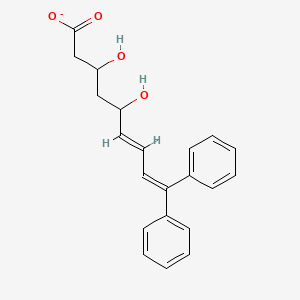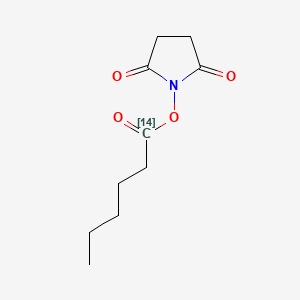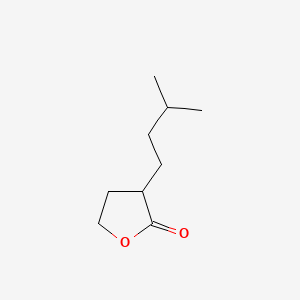
2(3H)-Furanone, dihydro-3-(3-methylbutyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Furanone, dihydro-3-(3-methylbutyl)-, also known as γ-decalactone, is a naturally occurring compound found in various fruits such as peaches, strawberries, and apricots. It is a lactone, a cyclic ester, and is known for its sweet, fruity aroma, making it a valuable component in the flavor and fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-3-(3-methylbutyl)- can be achieved through several methods. One common approach involves the cyclization of hydroxy acids. For instance, the compound can be synthesized by the acid-catalyzed cyclization of 4-hydroxydecanoic acid. The reaction typically requires a strong acid such as sulfuric acid and is conducted under reflux conditions.
Industrial Production Methods
In industrial settings, the production of 2(3H)-Furanone, dihydro-3-(3-methylbutyl)- often involves biotechnological processes. Microbial fermentation using specific strains of yeast or bacteria can convert fatty acids or their derivatives into the desired lactone. This method is favored due to its efficiency and the ability to produce the compound in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
2(3H)-Furanone, dihydro-3-(3-methylbutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone to its corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the lactone ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding diol.
Substitution: Various substituted lactones or open-chain derivatives can be formed depending on the nucleophile used.
Applications De Recherche Scientifique
2(3H)-Furanone, dihydro-3-(3-methylbutyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its role in plant metabolism and its effects on insect behavior.
Medicine: Research is ongoing into its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: It is widely used in the flavor and fragrance industry to impart fruity notes to various products.
Mécanisme D'action
The mechanism by which 2(3H)-Furanone, dihydro-3-(3-methylbutyl)- exerts its effects is primarily through its interaction with olfactory receptors, leading to the perception of its characteristic fruity aroma. In biological systems, it may interact with enzymes and other proteins, influencing metabolic pathways and exhibiting antimicrobial activity by disrupting microbial cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
γ-Nonalactone: Another lactone with a similar structure but a different chain length, known for its coconut-like aroma.
δ-Decalactone: A lactone with a similar fruity aroma but a different ring size.
γ-Undecalactone: Similar in structure but with a longer carbon chain, known for its peach-like aroma.
Uniqueness
2(3H)-Furanone, dihydro-3-(3-methylbutyl)- is unique due to its specific chain length and the resulting balance of hydrophobic and hydrophilic properties, which contribute to its distinctive aroma profile. Its presence in various fruits and its effectiveness in low concentrations make it particularly valuable in the flavor and fragrance industry.
Propriétés
Numéro CAS |
40541-41-1 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
3-(3-methylbutyl)oxolan-2-one |
InChI |
InChI=1S/C9H16O2/c1-7(2)3-4-8-5-6-11-9(8)10/h7-8H,3-6H2,1-2H3 |
Clé InChI |
SGQTUZRWTKNTGV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC1CCOC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Oxabicyclo[4.1.0]heptan-1-OL](/img/structure/B13815575.png)

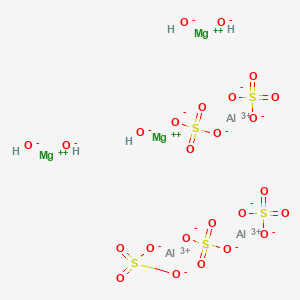

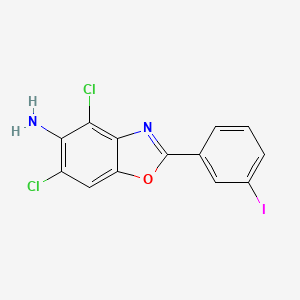


![2-(benzylamino)-N-[4-[4-[[2-(benzylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B13815628.png)
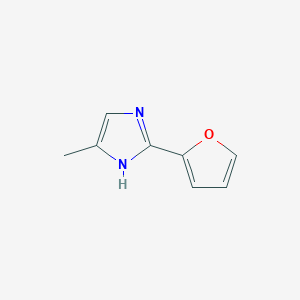
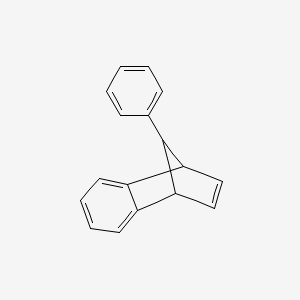
![Cyclo(l-homocysteinyl-N-methyl-L-phenylalanyl-L-tyrosyl-D-tryptophyl-L-Lysyl-L-valyl),(1(R)1')-thioether with3-[(2-mercaptoacetyl)amino]-L-alanyl-L-Lysyl-l-cysteinyl-l-lysinamide](/img/structure/B13815644.png)
![Glycine, N-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy]phenyl]-N-(carboxymethyl)-, ammonium salt](/img/structure/B13815650.png)
